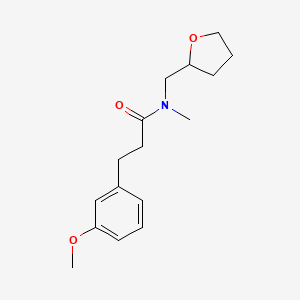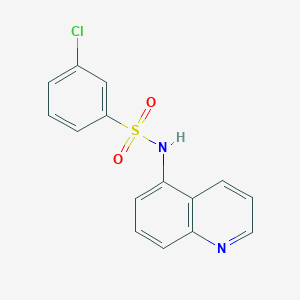
1-benzyl-3-(1H-indol-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-3-(1H-indol-6-yl)urea, also known as BIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIU belongs to the class of urea-based compounds and has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
The exact mechanism of action of 1-benzyl-3-(1H-indol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes and proteins involved in these pathways, including PI3K/Akt, MAPK, and NF-κB. Additionally, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, this compound has been reported to modulate the expression of various genes involved in these processes, which suggests that it may have a broad range of therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of 1-benzyl-3-(1H-indol-6-yl)urea is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. Moreover, this compound has been shown to exhibit relatively low toxicity, which is a desirable characteristic for any potential drug candidate. However, one of the main limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research and development of 1-benzyl-3-(1H-indol-6-yl)urea. One area of interest is the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the potential use of this compound in combination with other anti-cancer agents or immunotherapies should be explored to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for this compound may also enhance its clinical utility.
In conclusion, this compound is a synthetic compound with significant potential for the treatment of various diseases, including cancer, inflammation, and viral infections. Its potent anti-cancer activity and relatively low toxicity make it a promising candidate for the development of novel cancer therapies. However, further research is needed to fully understand its mechanism of action and to optimize its chemical structure for enhanced therapeutic efficacy.
合成方法
The synthesis of 1-benzyl-3-(1H-indol-6-yl)urea involves the reaction between benzyl isocyanate and 6-aminoindole in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.
科学研究应用
1-benzyl-3-(1H-indol-6-yl)urea has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Several studies have reported that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been reported to exhibit anti-viral activity against a range of viruses, including HIV, hepatitis B, and influenza.
属性
IUPAC Name |
1-benzyl-3-(1H-indol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(18-11-12-4-2-1-3-5-12)19-14-7-6-13-8-9-17-15(13)10-14/h1-10,17H,11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHURWZTUMMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)

![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)


![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)

![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

